molecular formula C19H12ClN3O3S2 B3592585 (E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B3592585
M. Wt: 429.9 g/mol
InChI Key: GXRUMYZTCVUWBI-UHFFFAOYSA-N
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Description

This compound is a thioxothiazolidinone derivative featuring an (E)-configured 5-methyl-2-oxoindolin-3-ylidene moiety linked to a benzamide group. The presence of chlorine at the benzamide position and the methyl group at the indolinone ring may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-chloro-N-[4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S2/c1-9-6-7-13-11(8-9)14(17(25)21-13)15-18(26)23(19(27)28-15)22-16(24)10-4-2-3-5-12(10)20/h2-8,26H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRUMYZTCVUWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide represents a novel class of bioactive molecules with potential therapeutic applications. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as insights from recent research findings.

Chemical Structure

The compound features a complex structure characterized by several functional groups that contribute to its biological activity. It includes:

  • A benzamide moiety.
  • An oxindole derivative.
  • A thioxothiazolidin ring.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit strong antibacterial properties. For instance, compounds related to thioxothiazolidin have shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin by significant margins.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacteria:

Bacterial StrainMIC (mg/mL)
Enterobacter cloacae0.004
Escherichia coli0.015
Staphylococcus aureus0.008
Bacillus cereus0.015
Salmonella typhimurium0.011

These findings indicate that the compound’s structural features may enhance its interaction with bacterial targets, leading to increased efficacy.

Antifungal Activity

The antifungal potential of the compound has also been explored, revealing promising results against various fungal strains. The most sensitive fungi were found to be Trichoderma viride, while Aspergillus fumigatus exhibited greater resistance.

Table 2 details the antifungal activity measured in terms of MIC:

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

Anticancer Activity

In addition to its antibacterial and antifungal properties, the compound has shown potential as an anticancer agent. Research indicates that oxindole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

A study demonstrated that compounds similar to This compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Bacterial Cell Wall Synthesis : The thioxothiazolidin moiety may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Fungal Cell Membrane Disruption : The compound may disrupt fungal cell membranes, affecting their integrity and function.
  • Cancer Cell Signaling Pathways : It may modulate signaling pathways involved in apoptosis and cell cycle regulation.

Study on Antibacterial Efficacy

A study published in January 2023 evaluated a series of thioxothiazolidin derivatives, including those structurally related to the target compound. The results indicated that certain derivatives had MIC values significantly lower than those of standard antibiotics against Enterobacter cloacae and Escherichia coli, suggesting a promising avenue for developing new antibacterial agents .

Study on Anticancer Properties

Another study focused on the anticancer properties of oxindole derivatives demonstrated that specific modifications on the oxindole structure could enhance cytotoxicity against breast cancer cells. The findings highlighted the importance of structural optimization in developing effective anticancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indolin-3-ylidene Derivatives

Compounds with indolin-3-ylidene moieties often exhibit biological activity due to their ability to interact with enzyme active sites or DNA. Key analogs include:

Compound Name Substituents (Indolin-3-ylidene) Molecular Weight (g/mol) Notable Properties/Activities Reference
(E)-2-(5-Methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5-Methyl, isoxazole-methyl 470.49 Reported pIC~50~: 5.408 (unspecified assay)
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one 5-Chloro, 4-hydroxyphenylimino 417.86 Confirmed via X-ray crystallography; no NH~2~/CH~2~ signals in NMR
(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (Target) 5-Methyl, 2-chlorobenzamide 429.87 E-configuration likely enhances stability vs. Z-isomers

Key Observations :

  • The 5-methyl substituent in the target compound may improve lipophilicity compared to 5-chloro or 5-fluoro analogs .
Thioxothiazolidinone Derivatives

The thioxothiazolidinone scaffold is associated with antimicrobial and antiviral activities. Comparisons include:

Compound Name Substituents (Thioxothiazolidinone) Synthesis Yield (%) Melting Point (°C) Reference
2-((5-(5-Bromo-2-oxoindolin-3-ylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isoindoline-1,3-dione 5-Bromoindolinylidene, isoindoline 76–81 186–233
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide Z-configured benzylidene, methoxy Not reported Not reported
Target Compound E-configured indolinylidene, chloro Not reported Not reported

Key Observations :

  • Z-isomers (e.g., ) may exhibit different steric hindrance and packing efficiencies compared to the E-configuration in the target, affecting crystallization and bioavailability.
  • Bromine substitution (as in ) increases molecular weight and polarizability but may reduce metabolic stability vs. chlorine.
Benzamide-Linked Analogs

Benzamide groups are common in kinase inhibitors and antimicrobial agents:

Compound Name Substituents (Benzamide) Biological Activity Reference
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Acetylpyridinyl, phenylthiadiazole Antibacterial (broad-spectrum, unquantified)
1-[N,N-Dimethylaminomethyl]isatin-3-[1'(6"-chlorobenzothiazol-2"-yl)thiosemicarbazone] Chlorobenzothiazole, dimethylamine Anti-HIV (EC~50~: <1 μM), antifungal
Target Compound 2-Chlorobenzamide, methylindolinone Hypothesized anti-HIV/antimicrobial

Key Observations :

  • Thiadiazole-containing analogs (e.g., ) show higher synthetic yields (70–80%) compared to thioxothiazolidinones, possibly due to simpler reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
Reactant of Route 2
(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

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